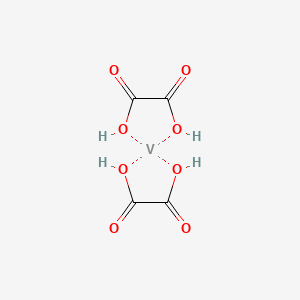
Ethyl 2,2-diethoxy-3-(methylselanyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2,2-diethoxy-3-(methylselanyl)propanoate is an organic compound that belongs to the class of esters Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents
Preparation Methods
The synthesis of ethyl 2,2-diethoxy-3-(methylselanyl)propanoate typically involves the esterification of a carboxylic acid with an alcohol in the presence of a catalyst. One common method is the Fischer esterification, where a carboxylic acid reacts with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction conditions usually involve heating under reflux to drive the reaction to completion. Industrial production methods may employ continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
Ethyl 2,2-diethoxy-3-(methylselanyl)propanoate can undergo various chemical reactions, including:
Oxidation: The selenium atom in the compound can be oxidized to form selenoxide or selenone derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ethoxy groups can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. .
Scientific Research Applications
Ethyl 2,2-diethoxy-3-(methylselanyl)propanoate has several scientific research applications:
Chemistry: It can be used as a precursor in the synthesis of more complex organic molecules.
Biology: The selenium atom in the compound may have potential biological activity, making it a candidate for studies in biochemistry and pharmacology.
Medicine: Selenium-containing compounds are known for their antioxidant properties, and this compound could be explored for potential therapeutic applications.
Industry: The compound can be used in the development of new materials with unique properties due to the presence of selenium
Mechanism of Action
The mechanism of action of ethyl 2,2-diethoxy-3-(methylselanyl)propanoate involves its interaction with molecular targets through the selenium atom. Selenium can participate in redox reactions, potentially affecting cellular oxidative stress pathways. The compound may also interact with enzymes and proteins, influencing their activity and function. Detailed studies are required to elucidate the specific molecular targets and pathways involved .
Comparison with Similar Compounds
Ethyl 2,2-diethoxy-3-(methylselanyl)propanoate can be compared with other esters and selenium-containing compounds:
Ethyl acetate: A simple ester used as a solvent and flavoring agent.
Methylseleninic acid: A selenium-containing compound with known biological activity.
Selenocysteine: An amino acid containing selenium, essential for certain enzymatic functions. The uniqueness of this compound lies in its combination of ester functionality with a selenium atom, offering a distinct set of chemical and biological properties .
Properties
Molecular Formula |
C10H20O4Se |
|---|---|
Molecular Weight |
283.23 g/mol |
IUPAC Name |
ethyl 2,2-diethoxy-3-methylselanylpropanoate |
InChI |
InChI=1S/C10H20O4Se/c1-5-12-9(11)10(8-15-4,13-6-2)14-7-3/h5-8H2,1-4H3 |
InChI Key |
NYQYHKXOTJLVAH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C[Se]C)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(8R,9R,13S,14R,17S)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] decanoate](/img/structure/B13834953.png)

![[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-carbamothioyloxan-2-yl]methyl acetate](/img/structure/B13834963.png)




![4-[((2R)-Hydroxy-3-phthalimido)propylamine]phenyl-3-morpholinone-d4](/img/structure/B13834995.png)





![1-Naphthalenesulfonamide, 6-amino-5-[(2-chloro-4-nitrophenyl)azo]-](/img/structure/B13835035.png)
